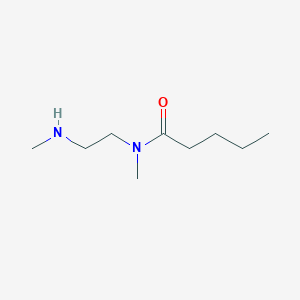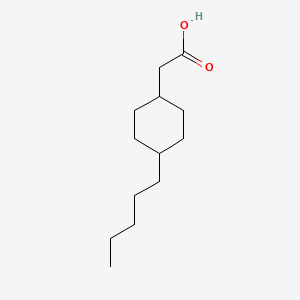
Pentanoic acid methyl-(2-methylamino-ethyl)-amide
説明
The compound of interest, "Pentanoic acid methyl-(2-methylamino-ethyl)-amide," is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for the compound . The papers focus on the biological activity of novel synthesized derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid, which share a similar pentanedioic acid backbone with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the creation of amide derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid. These derivatives have been characterized and screened for antineoplastic activity, suggesting a potential method for synthesizing similar compounds, including "Pentanoic acid methyl-(2-methylamino-ethyl)-amide." The synthesis of these compounds likely involves the formation of amide bonds, which could be relevant for the synthesis of the compound of interest . Additionally, the conversion of amides to esters using Meerwein's reagent, as described in one of the papers, could be a useful reaction in modifying the structure of the compound or related compounds .
Molecular Structure Analysis
The molecular structure of "Pentanoic acid methyl-(2-methylamino-ethyl)-amide" would consist of a pentanoic acid backbone with an amide linkage to a methyl-(2-methylamino-ethyl) group. The structure of the related compounds discussed in the papers includes a benzene ring and various substituents, which contribute to their biological activity. Understanding the structure-activity relationship in these compounds could provide insights into the potential activity of the compound of interest .
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of "Pentanoic acid methyl-(2-methylamino-ethyl)-amide," but they do provide information on the reactivity of similar compounds. The amide derivatives synthesized in the studies undergo biological interactions with various cell lines, indicating that the amide functional group is likely to be a key site for chemical reactivity. The conversion of amides to esters mentioned in one paper also highlights a potential reaction pathway that could be explored for the compound of interest .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "Pentanoic acid methyl-(2-methylamino-ethyl)-amide" are not detailed in the provided papers, the properties of the synthesized amide derivatives could be somewhat similar. These properties would include solubility, melting point, and stability, which are important for the compound's handling and potential application. The biological activity studies suggest that these compounds have significant interactions with biological systems, which could be indicative of their solubility and stability in biological environments .
科学的研究の応用
Organic Synthesis and Intermediates
Pentanoic acid methyl-(2-methylamino-ethyl)-amide serves as a significant intermediate in organic chemistry, especially in the synthesis of Weinreb amides. Weinreb amides are extensively utilized for their unique reactivity, allowing for the direct conversion of carboxylic acids, acid chlorides, and esters into aldehydes or ketones. This conversion, facilitated by organometallic reagents, yields high reactivity and selectivity, avoiding over-addition and ensuring the production of stable ketones. Moreover, Weinreb amides undergo nucleophilic addition, forming a stable five-membered cyclic intermediate, which is crucial for controlled reactivity in synthesis processes (Khalid, Mohammed, & Kalo, 2020).
Renewable Feedstocks and Sustainable Chemistry
Research on soybean oil as a renewable feedstock has demonstrated the versatility of pentanoic acid methyl-(2-methylamino-ethyl)-amide derivatives in producing nitrogen-containing materials. The conversion of triglycerides into fatty amines and amides highlights the potential of these compounds in creating a variety of industrially significant products, including novel compounds, surfactants, and polymers containing nitrogen. This approach aligns with the goals of sustainable chemistry, emphasizing resource conservation, waste minimization, and the development of environmentally friendly processes (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).
Liquid Crystal Research
In the realm of liquid crystals, pentanoic acid methyl-(2-methylamino-ethyl)-amide derivatives have been explored for their unique properties in forming methylene-linked liquid crystal dimers. These dimers exhibit distinctive transitional properties, including the formation of a twist-bend nematic phase, which is a lower temperature phase characterized by its peculiar optical textures. This research provides insights into the structural factors influencing liquid crystal behaviors, offering potential applications in advanced display technologies and materials science (Henderson & Imrie, 2011).
Therapeutic Research and Drug Development
The therapeutic potential of pentanoic acid methyl-(2-methylamino-ethyl)-amide derivatives has been investigated, particularly focusing on the inhibition of fatty acid amide hydrolase (FAAH). FAAH plays a crucial role in the modulation of endocannabinoid signaling, which is implicated in various physiological processes such as pain, inflammation, and mood regulation. Inhibitors of FAAH, derived from pentanoic acid methyl-(2-methylamino-ethyl)-amide, offer a promising approach for the development of new therapeutic agents with potential applications in pain management and the treatment of CNS disorders, without the undesirable effects associated with direct cannabinoid receptor agonists (Ahn, Johnson, & Cravatt, 2009).
特性
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-4-5-6-9(12)11(3)8-7-10-2/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGHLSZLUJKZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C)CCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630435 | |
| Record name | N-Methyl-N-[2-(methylamino)ethyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2-(methylamino)ethyl]pentanamide | |
CAS RN |
917202-04-1 | |
| Record name | N-Methyl-N-[2-(methylamino)ethyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)







![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)

